molecular formula C10H13BrN2O4 B14891135 5-Bromo-n-(2-((2-methoxyethyl)amino)-2-oxoethyl)furan-2-carboxamide

5-Bromo-n-(2-((2-methoxyethyl)amino)-2-oxoethyl)furan-2-carboxamide

Cat. No.: B14891135
M. Wt: 305.12 g/mol
InChI Key: CKGUNCBPDOKZHY-UHFFFAOYSA-N
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Description

5-Bromo-n-(2-((2-methoxyethyl)amino)-2-oxoethyl)furan-2-carboxamide is a heterocyclic compound that belongs to the class of furans.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-n-(2-((2-methoxyethyl)amino)-2-oxoethyl)furan-2-carboxamide typically involves the bromination of a furan ring followed by the introduction of the carboxamide group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-n-(2-((2-methoxyethyl)amino)-2-oxoethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Bromo-n-(2-((2-methoxyethyl)amino)-2-oxoethyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-n-(2-((2-methoxyethyl)amino)-2-oxoethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-furancarboxamide: Similar structure but lacks the methoxyethyl and amino groups.

    2-Methoxyethylamine: Contains the methoxyethyl group but lacks the furan ring and bromine atom.

    Furan-2-carboxamide: Lacks the bromine atom and methoxyethyl group.

Uniqueness

5-Bromo-n-(2-((2-methoxyethyl)amino)-2-oxoethyl)furan-2-carboxamide is unique due to the combination of its brominated furan ring and the presence of both methoxyethyl and amino groups.

Properties

Molecular Formula

C10H13BrN2O4

Molecular Weight

305.12 g/mol

IUPAC Name

5-bromo-N-[2-(2-methoxyethylamino)-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C10H13BrN2O4/c1-16-5-4-12-9(14)6-13-10(15)7-2-3-8(11)17-7/h2-3H,4-6H2,1H3,(H,12,14)(H,13,15)

InChI Key

CKGUNCBPDOKZHY-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CNC(=O)C1=CC=C(O1)Br

Origin of Product

United States

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